molecular formula C30H44Cl2N4O6S B12381829 Cholic acid-cysteine-cyanuric chloride complex

Cholic acid-cysteine-cyanuric chloride complex

Cat. No.: B12381829
M. Wt: 659.7 g/mol
InChI Key: RWMVHYQWOIGDJF-BWIRBJOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholic acid-cysteine-cyanuric chloride complex is a hapten linker molecule that comprises cholic acid, cysteine, and cyanuric chloride. This complex is used in various scientific research applications due to its unique structure and properties. Cholic acid is a bile acid that plays a crucial role in the digestion and absorption of fats, while cysteine is an amino acid that contains a thiol group, making it reactive. Cyanuric chloride is a triazine derivative that acts as a reactive group for covalent attachment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholic acid-cysteine-cyanuric chloride complex involves several steps:

    Activation of Cholic Acid: Cholic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride.

    Coupling with Cysteine: The activated cholic acid is then reacted with cysteine in the presence of a base such as triethylamine to form a cholic acid-cysteine conjugate.

    Reaction with Cyanuric Chloride: The cholic acid-cysteine conjugate is then reacted with cyanuric chloride under controlled conditions to form the final complex.

Industrial Production Methods: Industrial production of this complex follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale activation of cholic acid.
  • Efficient coupling with cysteine.
  • Controlled reaction with cyanuric chloride to form the complex.

Types of Reactions:

    Substitution Reactions: The complex can undergo substitution reactions where the chlorine atoms in cyanuric chloride are replaced by other nucleophiles.

    Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfide bonds, while reduction can break these bonds.

    Hydrolysis: The complex can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the complex into its constituent parts.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or other strong nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products where chlorine atoms are replaced by other functional groups.

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Hydrolysis: Breakdown products such as cholic acid, cysteine, and cyanuric chloride derivatives.

Scientific Research Applications

Cholic acid-cysteine-cyanuric chloride complex has a wide range of applications in scientific research:

    Chemistry: Used as a hapten linker molecule in the synthesis of various compounds.

    Biology: Employed in the study of protein-ligand interactions and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in vaccine formulations.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of cholic acid-cysteine-cyanuric chloride complex involves its ability to form covalent bonds with target molecules. The cyanuric chloride moiety acts as a reactive group that can covalently attach to nucleophiles such as amines or thiols. This covalent attachment allows the complex to act as a linker molecule, facilitating the study of various biochemical processes.

Molecular Targets and Pathways:

    Protein-Ligand Interactions: The complex can bind to proteins, allowing the study of ligand binding and enzyme activity.

    Drug Delivery: The complex can be used to deliver drugs to specific targets by covalently attaching to target molecules.

Comparison with Similar Compounds

    Cholic Acid-Cysteine Complex: Lacks the reactive cyanuric chloride moiety, making it less versatile.

    Cysteine-Cyanuric Chloride Complex: Does not contain cholic acid, limiting its applications in bile acid-related studies.

    Cholic Acid-Cyanuric Chloride Complex: Lacks the thiol group from cysteine, reducing its reactivity.

Uniqueness: The cholic acid-cysteine-cyanuric chloride complex is unique due to its combination of cholic acid, cysteine, and cyanuric chloride. This combination provides a versatile molecule that can be used in a wide range of scientific research applications, making it more valuable compared to similar compounds.

Properties

Molecular Formula

C30H44Cl2N4O6S

Molecular Weight

659.7 g/mol

IUPAC Name

(2S)-3-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-2-[[(4S)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C30H44Cl2N4O6S/c1-14(4-7-23(40)33-20(25(41)42)13-43-28-35-26(31)34-27(32)36-28)17-5-6-18-24-19(12-22(39)30(17,18)3)29(2)9-8-16(37)10-15(29)11-21(24)38/h14-22,24,37-39H,4-13H2,1-3H3,(H,33,40)(H,41,42)/t14-,15-,16+,17+,18-,19-,20+,21+,22-,24-,29-,30+/m0/s1

InChI Key

RWMVHYQWOIGDJF-BWIRBJOJSA-N

Isomeric SMILES

C[C@@H](CCC(=O)N[C@H](CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NC(CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.